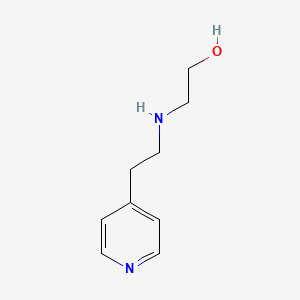

2-(2-Pyridin-4-yl-ethylamino)-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Pyridin-4-yl-ethylamino)-ethanol, also known as 2-PEA, is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of ethanol and has been studied for its potential use as a reactant in organic synthesis, as a biomolecule for medical research, and as a drug for therapeutic treatments. 2-PEA is a colorless, water-soluble compound that can be synthesized in the laboratory using a variety of methods.

Scientific Research Applications

Protecting Groups for Carboxylic Acids

- 2-(Pyridin-2-yl)ethanol has been identified as an effective protecting group for carboxylic acids. It can be selectively removed either chemically under alkaline conditions or thermally at or above 110 °C, while remaining stable under acidic conditions and resisting catalytic hydrogenolysis (Elladiou & Patrickios, 2012).

Synthesis and Characterization of Complexes

- The compound has been used in the synthesis of a novel Imidazo[1,5-a]Pyridine Derivative and its cadmium chloride complex. The complex has been characterized by elemental analysis, FT-IR, Raman and 1H NMR spectroscopy, and single-crystal X-ray diffraction (Hakimi et al., 2012).

- Additionally, the synthesis of Schiff base ligands derived from 2-(2-aminoethylamino)ethanol and their Cu(II) complexes has been reported. These ligands have been used to probe the effect of arm length and inter- and intramolecular interactions in complex formation (Keypour et al., 2015).

Catalysis and Chemical Sensing

- Research has explored the use of 2-(2-Pyridin-4-yl-ethylamino)-ethanol derivatives in catalytic processes, such as ethylene oligomerization by nickel(II) complexes chelated by (amino)pyridine ligands (Nyamato et al., 2016).

- Also, it has been used in the synthesis of a chemosensor for monitoring Zn2+ concentrations in living cells and aqueous solution. This sensor showed a remarkable fluorescence enhancement in the presence of Zn2+ (Park et al., 2015).

properties

IUPAC Name |

2-(2-pyridin-4-ylethylamino)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c12-8-7-11-6-3-9-1-4-10-5-2-9/h1-2,4-5,11-12H,3,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOVBYMKRWIZOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCNCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Pyridin-4-yl-ethylamino)-ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid](/img/structure/B2604781.png)

![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-2-(2-nitro-phenoxy)-acetamide](/img/structure/B2604783.png)

![1-[(4-methoxyphenoxy)methyl]-N-methyl-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2604784.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2604785.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2604792.png)

![3-(2-chlorobenzyl)-6-(4-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2604797.png)